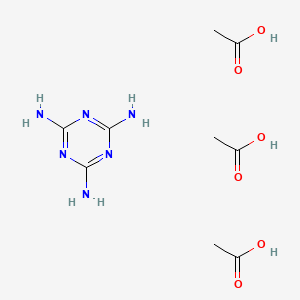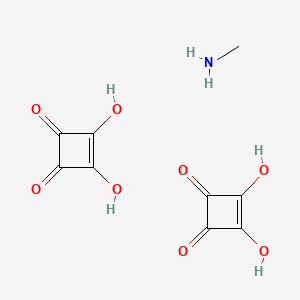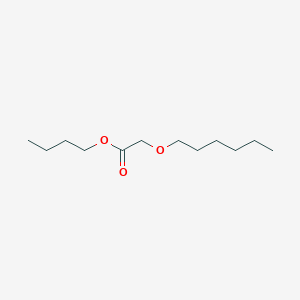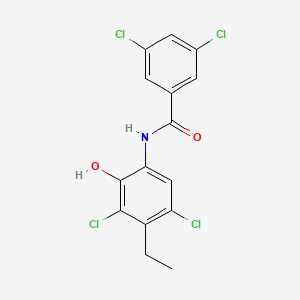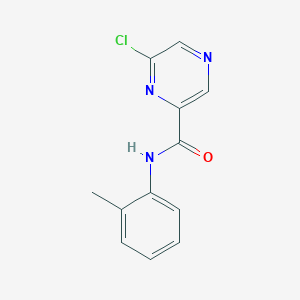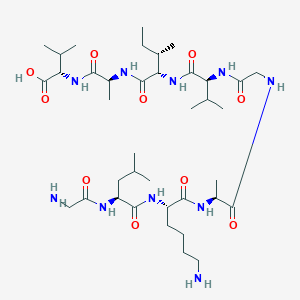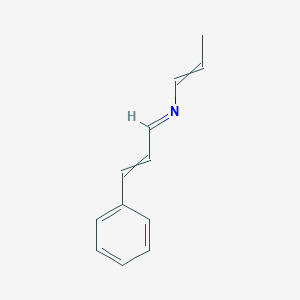![molecular formula C14H15FO4 B14253009 dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate CAS No. 395065-65-3](/img/structure/B14253009.png)
dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate is an organic compound with the molecular formula C14H15FO4 It is known for its unique structural features, including a fluorophenyl group and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-[(1R)-1-phenylprop-2-enyl]propanedioate: Lacks the fluorine atom, resulting in different reactivity and properties.
Dimethyl 2-[(1R)-1-(4-fluorophenyl)prop-2-enyl]propanedioate: Similar structure but with the fluorine atom in a different position, affecting its chemical behavior.
Uniqueness
Dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which influences its electronic properties and reactivity
Eigenschaften
CAS-Nummer |
395065-65-3 |
|---|---|
Molekularformel |
C14H15FO4 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C14H15FO4/c1-4-11(9-6-5-7-10(15)8-9)12(13(16)18-2)14(17)19-3/h4-8,11-12H,1H2,2-3H3/t11-/m0/s1 |
InChI-Schlüssel |
PRQXYOLAUZZPQG-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)C([C@@H](C=C)C1=CC(=CC=C1)F)C(=O)OC |
Kanonische SMILES |
COC(=O)C(C(C=C)C1=CC(=CC=C1)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


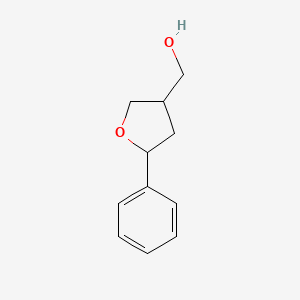
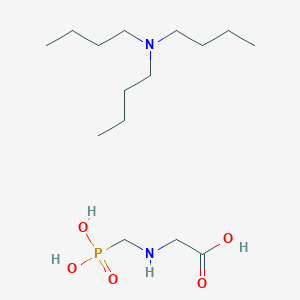
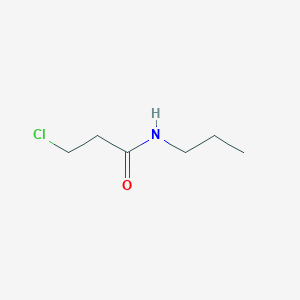
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
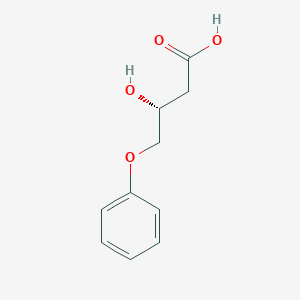
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
